![molecular formula C9H14 B14159806 Syn-Tricyclo[6.1.0.02,4]nonane CAS No. 81969-72-4](/img/structure/B14159806.png)
Syn-Tricyclo[6.1.0.02,4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Syn-Tricyclo[61002,4]nonane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Syn-Tricyclo[6.1.0.02,4]nonane typically involves complex organic reactions. One common method includes the oxidation of enantiopure bicyclo[3.3.1]nonane-2,6-dione using thallium(III) nitrate in methanol . This reaction yields tricyclo[4.3.0.0]nonane-4,5-dione, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in catalytic processes and organic synthesis techniques may pave the way for more efficient production methods in the future.
化学反应分析
Types of Reactions
Syn-Tricyclo[6.1.0.02,4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like thallium(III) nitrate.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Thallium(III) nitrate in methanol.
Reduction: Hydrogenation using platinum oxide as a catalyst.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with thallium(III) nitrate yields tricyclo[4.3.0.0]nonane-4,5-dione .
科学研究应用
Syn-Tricyclo[6.1.0.02,4]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of Syn-Tricyclo[6.1.0.02,4]nonane involves its interaction with molecular targets through its rigid and spatially defined structure. This can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
Bicyclo[3.3.1]nonane: Shares a similar polycyclic structure but with different ring connectivity.
Tricyclo[3.2.2.0]nonene: Another polycyclic compound with a different arrangement of rings.
Uniqueness
Syn-Tricyclo[6.1.0.02,4]nonane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
81969-72-4 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC 名称 |
tricyclo[6.1.0.02,4]nonane |
InChI |
InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2 |
InChI 键 |
UUVWYZVMXOZWNF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC2C3CC3C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


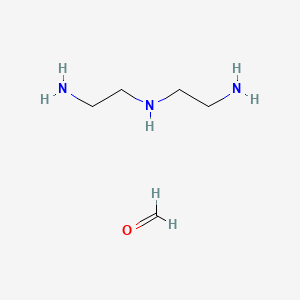
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
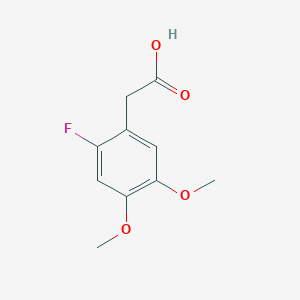
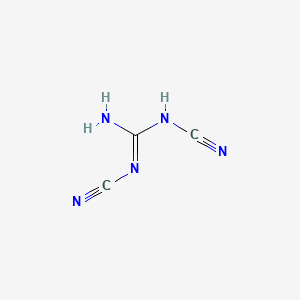
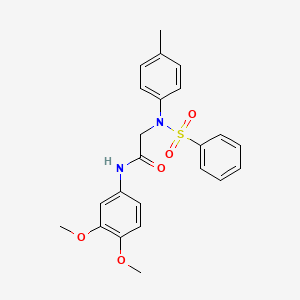
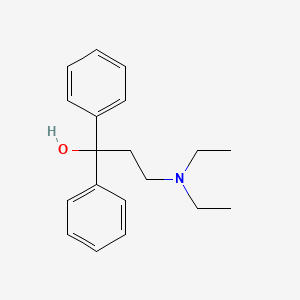
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)
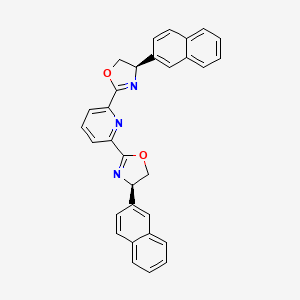
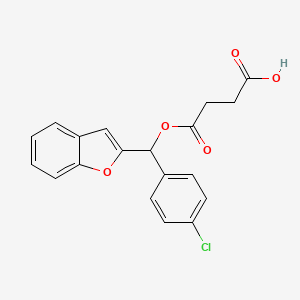
![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
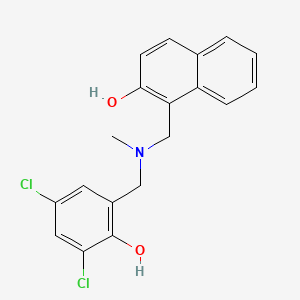
![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
